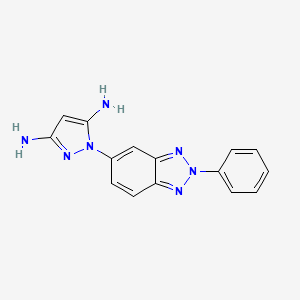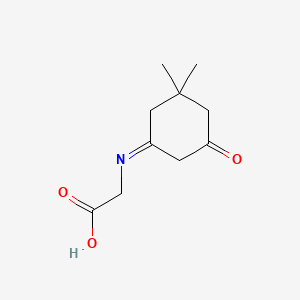![molecular formula C18H19N3O3 B5508471 (8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)
(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that has attracted attention due to its unique structure and potential applications in various fields of chemistry and material science. It is derived from a family of pyrrolopyrazines, which are known for their interesting chemical properties and synthesis challenges.
Synthesis Analysis
The synthesis of diastereomers related to the compound involves cyclocondensation reactions of l-prolineamide derivatives, highlighting the importance of reaction conditions such as NaOEt amount, temperature, and reaction time on the outcome (Herold et al., 2007). Additionally, the formation of pyrrolopyrazine derivatives through reactions of 4-aroyl-5-phenylamino-2,3-dihydrothiophene-2,3-diones showcases the versatility in generating novel chromophores (Taghva & Kabirifard, 2020).
Molecular Structure Analysis
The molecular structures of these compounds were thoroughly analyzed using techniques such as GC/MS, HRMS, HPLC, XRD, and NMR. This extensive characterization provides insights into the complex stereochemistry and confirms the diastereomeric nature of the synthesized compounds, reinforcing the critical role of molecular structure in defining the compound's properties and reactivity (Herold et al., 2007).
Chemical Reactions and Properties
Research into the chemical behavior of this compound reveals its participation in diverse reactions, forming various derivatives that possess significant biological activities. The regioselectivity of 1,3-dipolar cycloadditions and their subsequent transformation into pyrrolo and pyrazine derivatives underlines the chemical versatility and reactivity of this compound's core structure (Zaki et al., 2016).
科学的研究の応用
Synthesis and Biological Evaluation
Compounds related to the queried molecule, particularly those involving pyrazine and isoxazole derivatives, have been synthesized and evaluated for various biological activities. For instance, a study by Kendre, Landge, and Bhusare (2015) explored the synthesis of novel derivatives bearing an aryl sulfonate moiety, including pyrazole, isoxazole, and other heterocyclic compounds. These compounds were assessed for their antimicrobial and anti-inflammatory properties, suggesting the potential application of similar compounds in the development of new therapeutic agents (Kendre, B. V., Landge, M. G., & Bhusare, S., 2015).
Antimicrobial and Antifungal Activities
Another study by Sobolevskaya et al. (2008) on biologically active metabolites from the actinobacterium Streptomyces sp. included the isolation of compounds with a pyrazine core. These compounds showed cytotoxic activity against sea urchin embryos, underscoring the relevance of pyrazine derivatives in the discovery of new bioactive molecules (Sobolevskaya, M. P., et al., 2008).
Chemical Synthesis and Mechanistic Insights
The role of such compounds in chemical synthesis is also noteworthy. For example, research on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-diones indicates the utility of these frameworks in synthesizing compounds with potential biological activities. Zaki, Sayed, and Elroby (2016) discussed efficient synthesis protocols and biological activities of these compounds, providing a foundation for further exploration in related chemical spaces (Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).
Environmental and Synthetic Chemistry
Furthermore, the environmental aspect of synthesizing heterocyclic compounds is exemplified by the work of Rajesh et al. (2011), who developed a L-proline-catalyzed synthesis method for structurally complex heterocyclic compounds. This "on water" protocol emphasizes green chemistry principles, suggesting avenues for sustainable synthesis of complex molecules, including those related to the queried compound (Rajesh, S., et al., 2011).
特性
IUPAC Name |
(8aS)-2-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-4-6-13(7-5-12)15-9-14(24-19-15)10-20-11-17(22)21-8-2-3-16(21)18(20)23/h4-7,9,16H,2-3,8,10-11H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYGNXAOIDWIQY-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CN3CC(=O)N4CCCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CN3CC(=O)N4CCC[C@H]4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)




![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)